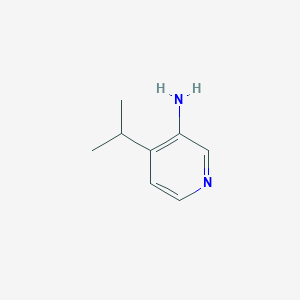

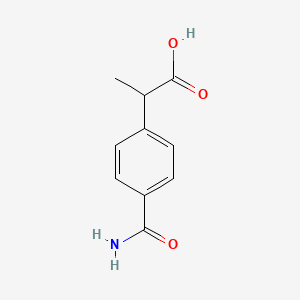

![molecular formula C17H16N2O2S2 B3012411 (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone CAS No. 1251578-42-3](/img/structure/B3012411.png)

(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone" is a heterocyclic molecule that appears to be related to various synthesized compounds with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the structure suggests it is a derivative of benzo[d]thiazole and piperidine, which are common motifs in medicinal chemistry due to their bioactive properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, as seen in the preparation of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones, which were synthesized in a four-step process aimed at inhibiting type III secretion in Gram-negative bacteria . Similarly, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol involved the condensation of precursor molecules in the presence of a base and solvent, indicating that the synthesis of our target compound might also involve such condensation reactions .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by various spectroscopic techniques and confirmed by X-ray crystallography. For instance, the crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol revealed a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom . This suggests that the target compound may also exhibit a chair conformation of the piperidine moiety and specific geometric features that could be elucidated by similar analytical methods.

Chemical Reactions Analysis

The related compounds have been evaluated for their biological activities, which implies that they may undergo specific chemical interactions with biological targets. For example, novel (E)-(4-(2-(benzo[d]thiazol-2-yl)hydrazono)methyl-2,6-diphenylpiperidin-1-yl)(phenyl)methanone derivatives were synthesized and subjected to molecular docking studies to understand their binding modes to Ribonucleotide Reductase . This indicates that the target compound might also be capable of specific chemical reactions with biological macromolecules, which could be studied through similar docking analyses.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been deduced from their molecular structures and intermolecular interactions. For example, the (4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)(morpholino)methanone compound was characterized by its antiproliferative activity and its molecular structure was stabilized by inter and intra-molecular hydrogen bonds . This suggests that the target compound may also exhibit specific physical and chemical properties, such as solubility, melting point, and stability, which could be influenced by similar non-covalent interactions.

Aplicaciones Científicas De Investigación

Antiproliferative Activity

(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone has been evaluated for its antiproliferative activity. This assessment was conducted as part of a study focusing on the synthesis and structural exploration of a similar compound, which was analyzed using various spectroscopic techniques and X-ray diffraction studies. The compound demonstrated notable antiproliferative properties, making it a subject of interest in cancer research (Prasad et al., 2018).

Anticancer Activity

Another significant application is in the field of anticancer research. A related compound, incorporating thiophene and pyrazole derivatives, showed potent anticancer activity against several human cancer cell lines, including MCF7 and HL60. This suggests that derivatives of this compound may have potential as therapeutic agents in cancer treatment (Inceler et al., 2013).

Selective Estrogen Receptor Modulator (SERM) Properties

This compound has also been associated with the development of selective estrogen receptor modulators (SERMs). Research has shown that certain derivatives can act as estrogen antagonists in breast and uterine tissues while having agonist-like actions on bone tissues and serum lipids, indicating potential applications in the treatment of conditions like osteoporosis and breast cancer (Palkowitz et al., 1997).

Antimicrobial Activity

Studies have also focused on the antimicrobial properties of this compound. Derivatives were synthesized and evaluated for their activity against various strains of bacteria and fungi, demonstrating variable and modest antimicrobial effects. This suggests potential applications in the development of new antimicrobial agents (Patel et al., 2011).

Estrogen Antagonist for Cancer Therapy

Further research into estrogen antagonists led to the synthesis of derivatives with minimized intrinsic estrogenicity. These compounds showed promising results in inhibiting the growth-stimulating action of estradiol, making them potential candidates for breast cancer therapy (Jones et al., 1984).

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been associated with anti-tubercular activity . They have been discussed in the context of their inhibitory effects on Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been known to exhibit inhibitory effects against mycobacterium tuberculosis

Biochemical Pathways

Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting they may impact the biochemical pathways related to mycobacterium tuberculosis .

Result of Action

Benzothiazole derivatives have shown inhibitory effects against mycobacterium tuberculosis , suggesting that they may have a bacteriostatic or bactericidal effect on this pathogen.

Propiedades

IUPAC Name |

[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S2/c20-16(15-6-3-11-22-15)19-9-7-12(8-10-19)21-17-18-13-4-1-2-5-14(13)23-17/h1-6,11-12H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRNQSEVQLWOPKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

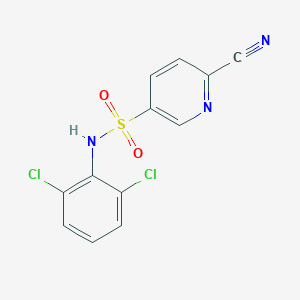

![N-(4-chlorophenyl)-2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methylpropanamide](/img/structure/B3012330.png)

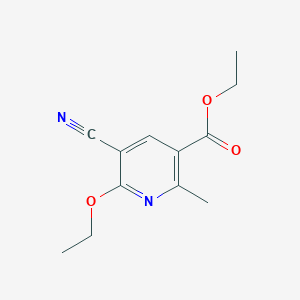

![6-imino-2-oxo-1-phenyl-5-{[(E)-3-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B3012331.png)

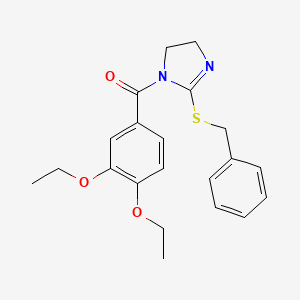

![N-(4-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B3012333.png)

![1-(Isobutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3012334.png)

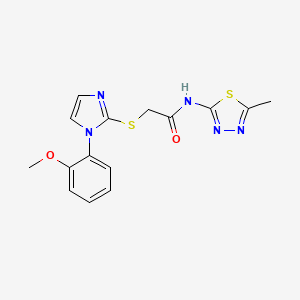

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B3012338.png)

![N-[(E)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-cyanoacetamide](/img/structure/B3012340.png)

![3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B3012350.png)